![molecular formula C15H20ClN3OS B2687409 7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-56-5](/img/structure/B2687409.png)
7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H20ClN3OS and its molecular weight is 325.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related quinazoline derivatives has focused on their synthesis, chemical properties, and potential as precursors for further chemical modifications. For instance, studies have explored the synthesis of novel hetarylquinolines and their transformations, revealing how structural modifications can impact chemical reactivity and potential applications in medicinal chemistry (Aleqsanyan & Hambardzumyan, 2021). Additionally, the synthesis of bioactive molecules incorporating quinazoline derivatives for pharmacological screening highlights the compound's utility in drug development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Pharmacological Applications
Quinazoline derivatives have been extensively studied for their potential pharmacological applications. Research includes the exploration of quinazoline-based compounds for antimicrobial, anti-inflammatory, and anticonvulsant activities. For example, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated potential antinociceptive, anti-inflammatory, and anticonvulsant properties, indicating the therapeutic potential of such compounds (Wilhelm et al., 2014).
Antimicrobial Activity
The development and characterization of new quinazolines with potential antimicrobial agents showcase the significance of quinazoline derivatives in addressing bacterial and fungal infections. This research direction underlines the compounds' potential in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-3-18(4-2)8-5-9-19-14(20)12-7-6-11(16)10-13(12)17-15(19)21/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREKXDWXJLNMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2C=CC(=CC2=NC1=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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